molecular formula C14H11NOS B7774220 (4-(Benzo[d]thiazol-2-yl)phenyl)methanol

(4-(Benzo[d]thiazol-2-yl)phenyl)methanol

Cat. No.: B7774220
M. Wt: 241.31 g/mol
InChI Key: YUNQTXCQGCOSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzo[d]thiazol-2-yl)phenyl)methanol is an organic compound that features a benzothiazole ring fused to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)phenyl)methanol typically involves the coupling of 2-aminobenzothiazole with a suitable benzaldehyde derivative. One common method is the condensation reaction between 2-aminobenzothiazole and 4-formylphenylmethanol in the presence of a catalyst such as p-toluenesulfonic acid in ethanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit cyclooxygenase enzymes, thereby reducing inflammation. The benzothiazole ring can also intercalate with DNA, leading to potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    (4-(Benzo[d]thiazol-2-yl)phenyl)amine: Similar structure but with an amine group instead of methanol.

    (4-(Benzo[d]thiazol-2-yl)phenyl)acetic acid: Similar structure but with an acetic acid group instead of methanol.

    (4-(Benzo[d]thiazol-2-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

Uniqueness

(4-(Benzo[d]thiazol-2-yl)phenyl)methanol is unique due to its specific combination of the benzothiazole ring and methanol moiety, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Biological Activity

The compound (4-(benzo[d]thiazol-2-yl)phenyl)methanol, a derivative of benzothiazole, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anti-tumor, anti-inflammatory, and neuroprotective properties.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 4-hydroxybenzaldehyde with benzo[d]thiazole derivatives. Various methodologies have been reported, including the use of solvents like ethanol and catalysts such as K₂CO₃ to facilitate the reaction at elevated temperatures. The final product's structure is confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells.

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311.5Induces apoptosis and cell cycle arrest
4iHOP-923.0Inhibits cell migration and proliferation

The compound B7 was found to inhibit IL-6 and TNF-α activity, indicating its role in modulating inflammatory pathways associated with tumor progression .

Anti-Inflammatory Activity

Benzothiazole derivatives have also demonstrated anti-inflammatory properties. In vitro assays revealed that these compounds can significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism involves inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Neuroprotective Effects

Research into the neuroprotective effects of this compound indicates its potential as an acetylcholinesterase (AChE) inhibitor. Compounds similar in structure have shown promising results in inhibiting AChE with IC50 values as low as 2.7 µM, suggesting their applicability in treating neurodegenerative diseases such as Alzheimer's .

CompoundAChE Inhibition IC50 (μM)Binding Affinity
3i2.7High
4g5.0Moderate

Molecular docking studies further elucidated the binding interactions between these compounds and AChE, highlighting their potential for therapeutic development .

Case Studies

  • Anti-Cancer Study : A study involving a series of benzothiazole derivatives demonstrated that modifications to the benzothiazole core significantly enhanced anti-tumor activity across multiple cancer cell lines. The lead compound exhibited an IC50 value lower than 5 µM against several tested lines, showcasing its potential as a candidate for further development .
  • Neurodegeneration Research : In a study focused on Alzheimer's disease models, compounds derived from benzothiazole were found to effectively inhibit AChE activity while also displaying antioxidant properties that protect neuronal cells from oxidative stress .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNQTXCQGCOSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of methyl-4-(benzothiazol-2-yl)-benzoate (prepared as described by A. Brembilla, D. Roizard and P. Lochon Synth. Commun. 1990, 20, 3379) (1.08 g, 4 mmol) in THF (20 mL) was added DIBAL-H (20 mL of a 1.0M solution in THF, 20 mmol) over 10 minutes. The resulting solution was stirred at 0° C. for 2 hours, then an aqueous saturated solution of sodium potassium tartrate was added and the biphasic mixture stirred rapidly for 60 min. The phases were separated and the aqueous layer extracted with ether (3×20 mL). The combined organic fractions were dried (Na2SO4), concentrated and purified by column chromatography on silica gel (10:1 CH2Cl2/MeOH) to afford the title compound (0.69 g, 75%). 1H NMR (CD3OD) δ 4.69 (s, 2H), 7.43 (t, 1H, J=7.8 Hz), 7.53 (m, 3H), 7.99 (m, 1H), 8.06 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.